molecular formula C29H23ClN2O2 B11103619 2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-4,5-diphenyl-1H-imidazole

2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-4,5-diphenyl-1H-imidazole

Cat. No.: B11103619
M. Wt: 467.0 g/mol
InChI Key: DATVTKSYQQDWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-4,5-diphenyl-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a combination of chlorobenzyl, methoxyphenyl, and diphenyl groups attached to an imidazole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-4,5-diphenyl-1H-imidazole typically involves multiple steps, including the formation of the imidazole ring and the subsequent attachment of the chlorobenzyl, methoxyphenyl, and diphenyl groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups at the benzylic position.

Scientific Research Applications

2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-4,5-diphenyl-1H-imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-4,5-diphenyl-1H-imidazole is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may offer distinct advantages in terms of its chemical reactivity and therapeutic potential.

Properties

Molecular Formula

C29H23ClN2O2

Molecular Weight

467.0 g/mol

IUPAC Name

2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-4,5-diphenyl-1H-imidazole

InChI

InChI=1S/C29H23ClN2O2/c1-33-26-18-23(14-17-25(26)34-19-20-12-15-24(30)16-13-20)29-31-27(21-8-4-2-5-9-21)28(32-29)22-10-6-3-7-11-22/h2-18H,19H2,1H3,(H,31,32)

InChI Key

DATVTKSYQQDWLR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.